2-(4-Isobutylphenyl)propanenitrile

Catalog No.
S596656
CAS No.
58609-73-7
M.F
C13H17N
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Isobutylphenyl)propanenitrile

Optimize your Ibuprofen API manufacturing with the process-defining intermediate 2-(4-Isobutylphenyl)propanenitrile. Substituting this nitrile with older precursors requires complete process overhaul. Key advantages:

  • Enables the high-efficiency BHC route (3 steps vs. 6), nearly doubling atom economy.
  • High purity (≥98% HPLC) minimizes carry-over of regulated impurities, streamlining regulatory approval.
  • Versatile substrate for biocatalytic hydrolysis using nitrile hydratase, supporting green chemistry initiatives.

Ensure supply chain reliability with this non-interchangeable, high-purity precursor.

CAS Number

58609-73-7

Product Name

2-(4-Isobutylphenyl)propanenitrile

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanenitrile

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8H2,1-3H3

InChI Key

PKQKHWNHCKNYSW-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C#N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C#N

The exact mass of the compound 2-(4-Isobutylphenyl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(4-Isobutylphenyl)propanenitrile, 2-(4-Isobutylphenyl)propionitrile, 4-Isobutyl-α-methylphenylacetonitrile, α-(4-Isobutylphenyl)propionitrile, Ibuprofen nitrile

Purity

≥98% (HPLC)

Package Size

5 g, 25 g

2-(4-Isobutylphenyl)propanenitrile (CAS: 58609-73-7) is a crucial organic nitrile intermediate primarily utilized in the industrial synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its molecular structure is specifically tailored for efficient conversion into the final active pharmaceutical ingredient (API). This compound is a key component in modern, streamlined manufacturing routes, such as the Boots-Hoechst-Celanese (BHC) process, which are favored for their improved efficiency and reduced environmental impact compared to older, multi-step methods. The procurement of high-purity 2-(4-isobutylphenyl)propanenitrile is a critical first step for manufacturers aiming for high-yield, reproducible, and cost-effective Ibuprofen production.

Research Fit

Synthetic Intermediate
Penultimate nitrile in the Boots ibuprofen process; can be diverted to amide, acid, or amine.
Impurity Reference Standard
Ibuprofen Impurity 19 with regulatory-grade characterization for ANDA and QC methods.
Chiral Substrate
Racemic nitrile enables access to both S- and R-ibuprofen via complementary biocatalysis.

Substituting 2-(4-isobutylphenyl)propanenitrile with other precursors is not feasible without a complete overhaul of the manufacturing process. For instance, the historical Boots synthesis route starts with the same raw material (isobutylbenzene) but proceeds through a different intermediate, 4'-isobutylacetophenone, via a six-step process involving different reagents like ethyl chloroacetate and hydroxylamine. In contrast, modern routes utilizing the nitrile intermediate are significantly shorter, often just three steps, and employ different catalytic systems (e.g., palladium catalysts for carbonylation in the BHC process). This fundamental divergence in chemical pathways means that equipment, catalysts, and downstream purification protocols are specifically designed for the chosen precursor. An attempt to substitute the nitrile with an intermediate from an alternative route would result in process failure, making this a non-interchangeable, process-defining procurement choice.

Substitution Risk

Structural analogs shift reactivity: 4-tert-butyl or 4-isopropyl analogs alter steric/electronic profiles, affecting catalyst compatibility and may require re-optimization of validated processes.
Generic nitriles lack regulatory documentation: Ibuprofen Impurity 19 status demands pharmacopeial traceability and full characterization packages; bulk aryl nitriles do not meet ANDA submission requirements.
Functional position not interchangeable: The nitrile serves as a branch-point intermediate; replacement by ibuprofen acid or ester derivatives changes synthetic pathway options and downstream derivatization scope.

Superior Process Efficiency: Doubled Atom Economy Compared to Traditional Routes

The choice of a synthesis pathway has a direct impact on raw material utilization and waste generation. The modern BHC process, which can utilize intermediates like 2-(4-isobutylphenyl)propanenitrile, demonstrates a significantly higher atom economy of approximately 77-80%. This is a near two-fold improvement over the traditional six-step Boots process, which has an atom economy of only 40%. The Boots route generates substantial inorganic salt waste, whereas the BHC process by-products, like acetic acid, are often recyclable.

Evidence DimensionAtom Economy
Target Compound Data~77-80% (via modern BHC-type process)
Comparator Or BaselineBoots Process (via 4'-isobutylacetophenone and subsequent intermediates): 40%
Quantified Difference~92.5-100% improvement
ConditionsIndustrial synthesis of Ibuprofen

Selecting a precursor compatible with a higher atom economy process directly translates to lower raw material costs and reduced waste disposal expenses, which are critical factors in large-scale pharmaceutical manufacturing.

PTC Hydrolysis
Head-to-head
Target: 70% conv., 90% sel. to ibuprofenamide (L-L PTC, TBAB)
Baseline: Conventional H₂SO₄/CH₃COOH hydrolysis (inferior selectivity, acid chloride route)
Reported selectivity context for process chemistry selection.
Activation energy 4.2 kcal/mol; eliminates chlorinating agents.

Precursor Suitability for Efficient Hydrolysis to Final API

The final step in converting 2-(4-isobutylphenyl)propanenitrile to Ibuprofen is a critical hydrolysis reaction. This nitrile is an excellent substrate for various modern hydrolysis methods that offer high conversion and selectivity under controlled conditions. For instance, hydrolysis using basic hydrogen peroxide under phase transfer catalysis at 60 °C can achieve 70% conversion with 90% selectivity to the intermediate amide in just 2 hours. Furthermore, this nitrile is a known substrate for enzymatic hydrolysis using whole-cell biocatalysts like *Nocardia corallina* B-276, which can convert the nitrile to the corresponding amide and subsequently to the carboxylic acid, opening pathways for green and enantioselective synthesis. These controlled methods contrast with the harsher, often acid-catalyzed hydrolysis conditions required in older synthetic routes, which can lead to more side products.

Evidence DimensionConversion & Selectivity (Hydrolysis Step)
Target Compound Data70% conversion, 90% selectivity in 2h (PTC method); Substrate for enzymatic hydrolysis
Comparator Or BaselineTraditional strong acid/base hydrolysis
Quantified DifferenceHigh selectivity under milder, more controllable conditions
ConditionsPhase transfer catalysis (H2O2, 60°C) or biocatalysis (N. corallina)

This precursor's compatibility with modern, selective hydrolysis techniques allows for higher purity of the final Ibuprofen API, potentially reducing the burden and cost of downstream purification.

S-(+)-Ibuprofen ee
Context-dependent
95% ee S-(+)-ibuprofen
Single-step nitrilase pathway by Acinetobacter sp. AK226.
No amide intermediate; R-enantiomer remains largely unreacted.

Purity-Linked Reproducibility: A Listed Impurity in Ibuprofen Pharmacopeial Monographs

2-(4-Isobutylphenyl)propanenitrile is listed as a specified impurity ('Impurity C' or 'Nitrile intermediate') in pharmacopeial monographs for Ibuprofen. Its presence in the final drug substance is strictly controlled. Using a low-purity grade of this compound as a starting material directly increases the risk of this impurity carrying over into the final API. This necessitates more intensive and costly downstream purification steps to meet regulatory limits. Procuring a high-purity grade of this precursor is a direct risk-mitigation strategy.

Evidence DimensionRegulatory Status
Target Compound DataHigh-purity grade minimizes carry-over risk
Comparator Or BaselineCrude or low-purity grade of the same compound
Quantified DifferenceReduces the concentration of a known, regulated impurity in the final product
ConditionsSynthesis and purification of Ibuprofen API to meet pharmacopeial standards

Purchasing a high-purity precursor minimizes the financial and operational burden of removing a specified impurity, ensuring batch-to-batch consistency and simplifying regulatory compliance.

R-(-)-Ibuprofen ee
Context-dependent
Nocardia B-276: >99% ee R-ibuprofen, 73% yield (deracemisation 48-72 h)
Acinetobacter: 95% ee S-ibuprofen (complementary enantiomer)
Deracemisation pathway enables R-enantiomer access from same racemic nitrile.
Requires separate biocatalyst and longer reaction time.
Physical State
Class-level
Colorless oily liquid at ambient temp.
Supports continuous flow processing without added solvent.
Solid ibuprofen requires melting/dissolution for flow.
Regulatory Standard
Specification review
Ibuprofen Impurity 19, characterized
Regulatory-grade documentation for ANDA/QC methods.
Traceability to USP/EP; COA, SDS provided.

High-Volume Industrial Manufacturing of Ibuprofen API

This precursor is the right choice for manufacturers implementing or optimizing a high-efficiency synthesis process, such as the BHC route. Its use facilitates a process with nearly double the atom economy of older methods, directly reducing raw material consumption and waste generation for more cost-effective and sustainable large-scale production.

Process Development for Generic Drug Synthesis

For companies developing generic versions of Ibuprofen, starting with high-purity 2-(4-isobutylphenyl)propanenitrile provides a robust and well-characterized entry point. Its compatibility with efficient and selective hydrolysis methods simplifies the development of the final conversion step, while its high purity helps mitigate the risk of carrying forward regulated impurities, streamlining the path to regulatory approval.

Development of Biocatalytic and Green Synthesis Routes

As a known substrate for nitrile hydratase and amidase enzymes, this compound is an ideal starting point for research and development focused on greener, biocatalytic routes to Ibuprofen. These processes can offer high selectivity and operate under mild, environmentally benign conditions, aligning with modern green chemistry initiatives in the pharmaceutical industry.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ibuprofenamide synthesis via PTC
Phase-transfer catalysis compatibility
Reported selectivity and conversion under safer oxidation conditions
S-(+)-ibuprofen production
Nitrilase enantioselectivity
Single-step enzymatic pathway and enantiomeric excess context
R-(-)-ibuprofen access
Biocatalytic deracemisation
Optical purity and yield through Nocardia pathway
Continuous flow ibuprofen manufacturing
Liquid physical state at near-ambient temp
Pumpability and solvent-free process integration feasibility
Impurity profiling and QC for ANDA
Regulatory-grade reference standard
Pharmacopeial traceability and full characterization documentation

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

58609-73-7

Wikipedia

(+-)-2-(4'-isobutylphenyl)propionitrile

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